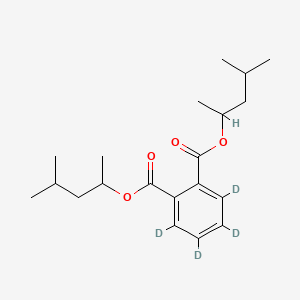

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

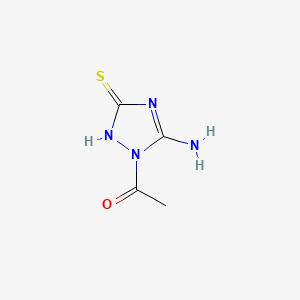

“®-5-Isopropylcarbonyloxymethyl Tolterodine” is a derivative of Tolterodine . Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence . It acts on M2 and M3 subtypes of muscarinic receptors .

Synthesis Analysis

The synthesis of the pharmaceutical ®-tolterodine is reported using lithiation/borylation–protodeboronation of a homoallyl carbamate as the key step . This step was tested with two permutations: an electron-neutral aryl Li-carbamate reacting with an electron-rich boronic ester and an electron-rich aryl Li-carbamate reacting with an electron-neutral boronic ester .

Molecular Structure Analysis

The molecular formula of Tolterodine is C22H31NO . The average mass is 325.488 Da and the monoisotopic mass is 325.240570 Da .

Chemical Reactions Analysis

Tolterodine is a competitive muscarinic receptor antagonist . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Physical And Chemical Properties Analysis

The molecular formula of Tolterodine is C22H31NO . The average mass is 325.488 Da and the monoisotopic mass is 325.240570 Da .

作用机制

Tolterodine acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

安全和危害

Tolterodine may cause serious side effects. Stop using tolterodine and call your doctor at once if you have: confusion, hallucinations; severe stomach pain or constipation; or painful or difficult urination . Common side effects of tolterodine may include: dry mouth; dizziness; constipation; stomach pain; or headache .

未来方向

Tolterodine is widely used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms . The usual dose for adults taking slow-release tolterodine capsules is 4mg once a day . If the symptoms do not improve after 1 to 2 weeks, it’s recommended to talk to your doctor .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-5-Isopropylcarbonyloxymethyl Tolterodine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Tolterodine", "Isopropyl chloroformate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: React Tolterodine with Isopropyl chloroformate in the presence of Sodium hydroxide to form (R)-5-Isopropylcarbonyloxymethyl Tolterodine intermediate.", "Step 2: Purify the intermediate by recrystallization.", "Step 3: React the purified intermediate with Methanol in the presence of Hydrochloric acid to form (R)-5-Isopropylcarbonyloxymethyl Tolterodine.", "Step 4: Neutralize the reaction mixture with Sodium bicarbonate and extract the product with Water.", "Step 5: Purify the product by recrystallization to obtain the final compound." ] } | |

CAS 编号 |

1380491-70-2 |

产品名称 |

(R)-5-Isopropylcarbonyloxymethyl Tolterodine |

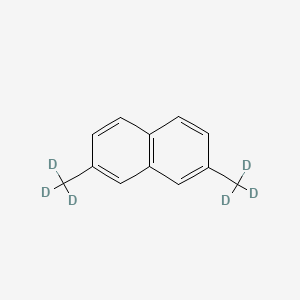

分子式 |

C26H37NO3 |

分子量 |

411.586 |

IUPAC 名称 |

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |

InChI 键 |

UEMMFPSHISRHIK-HSZRJFAPSA-N |

SMILES |

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

同义词 |

2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)